4-Fluoro-3-methylbenzisoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-fluoro-3-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3 |
InChI Key |
LCGHIBYQORGTSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies for Benzisoxazole Systems
Classical Approaches for Benzisoxazole Core Construction
Traditional syntheses of the benzisoxazole ring system are primarily based on the formation of the five-membered isoxazole (B147169) ring fused to a pre-existing benzene (B151609) ring. These methods typically involve intramolecular cyclization reactions. chim.it
One of the most established methods for synthesizing benzisoxazoles involves the intramolecular nucleophilic substitution of a leaving group at the ortho-position of an aromatic ring by the oxygen atom of an oxime. This cyclization is typically performed under basic conditions. chim.it The starting materials are ortho-substituted aryl oximes, where the substituent is a good leaving group, such as a halogen or a nitro group. chim.it For instance, treating protected oximes with potassium carbonate in ethanol (B145695) can lead to the displacement of a nitro group to form the benzisoxazole ring in good yields. chim.it
A common reaction involves the conversion of o-chloro-benzaldehydes into substituted 2-chloro-N-hydroxybenzimidoyl chlorides. These intermediates react with amines and subsequently undergo cyclization upon heating with potassium hydroxide (B78521) to yield 3-aminosubstituted benzisoxazoles. chim.it
Table 1: Examples of C-O Bond Formation for Benzisoxazole Synthesis
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 2-Chloro-N-hydroxybenzimidoyl chloride derivative | 1. Cyclic amine; 2. KOH, dioxane/water | 3-Aminosubstituted benzisoxazole | Good |
This table is generated based on descriptive data from the source. chim.it
An alternative classical route involves the formation of the N-O bond. This approach typically starts from ortho-hydroxyaryl oximes or ortho-hydroxy-N-substituted aryl imines. chim.it The synthesis relies on the nucleophilic attack of the phenolic hydroxyl group's oxygen onto the nitrogen atom of the imine or oxime. chim.it
This formal dehydration reaction can be promoted by various reagents that convert the oxime's hydroxyl group into a better leaving group. chim.it However, a potential side reaction is the Beckmann rearrangement, which can lead to the formation of benzo[d]oxazole isomers as byproducts. chim.it A divergent synthesis method allows for the selective formation of either the benzisoxazole (via N-O bond formation under anhydrous conditions) or the benzoxazole (B165842) (via a Beckmann-type rearrangement) from a common N-Cl imine intermediate derived from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org
Benzisoxazole systems can also be constructed from non-aromatic precursors. This method involves the reaction of cyclic 1,3-dicarbonyl compounds, such as those derived from cyclohexane, with hydroxylamine (B1172632). chim.it This initial reaction forms a cyclohexane-fused isoxazole derivative, which is a partially hydrogenated version of the target benzisoxazole. chim.it The final step to achieve the aromatic benzisoxazole system is an oxidation reaction, which creates the necessary double bonds in the six-membered ring. chim.it
Contemporary and Innovative Synthetic Strategies
More recent methods for benzisoxazole synthesis offer novel bond-forming strategies, including building the benzene ring onto an existing isoxazole or employing cycloaddition reactions.
In a departure from classical methods that build the isoxazole ring, this contemporary approach constructs the benzene ring onto a pre-existing, substituted isoxazole. chim.it This is known as an annulation reaction. For example, highly functionalized naphthalene-fused isoxazoles can be synthesized from 5-iodoaryl-substituted isoxazoles and symmetrical alkynes using palladium-catalyzed annulation. chim.it Another innovative method involves the photocyclization of isoxazole-bearing dihetarylethenes, which upon irradiation with UV light, undergo benzene ring formation to yield highly functionalized benzisoxazoles. chim.it
The [3+2]-cycloaddition strategy is a powerful and direct route for forming the benzisoxazole ring system. nih.govacs.org This method involves the reaction of a 1,3-dipole with a dipolarophile. A highly effective variation uses in situ generated arynes (as the dipolarophile) and nitrile oxides (as the 1,3-dipole). nih.govacs.orgnih.gov
Both highly reactive intermediates can be generated simultaneously under mild conditions using a fluoride (B91410) ion source, which reacts with readily prepared o-(trimethylsilyl)aryl triflates (aryne precursors) and chlorooximes (nitrile oxide precursors). nih.gov This approach is notable for its generality and tolerance of a wide variety of functional groups on both the aryne and nitrile oxide components, providing a direct path to functionalized benzisoxazoles. nih.govacs.org The reaction conditions can be optimized, for instance, by the slow addition of the chlorooxime, to maximize yields by aligning the rates of formation of the two reactive intermediates. nih.gov
Table 2: Substrate Scope in [3+2] Cycloaddition of Arynes and Nitrile Oxides
| Aryne Precursor (Substituent) | Chlorooxime (Substituent) | Product | Yield (%) |
|---|---|---|---|
| o-(trimethylsilyl)phenyl triflate | Phenyl | 3-Phenylbenzisoxazole | 90 |
| 3,4-Dimethoxybenzyne precursor | Phenyl | 5,6-Dimethoxy-3-phenylbenzisoxazole | 65 |
| 3,4-Difluorobenzyne precursor | Phenyl | 5,6-Difluoro-3-phenylbenzisoxazole | 36 |
| o-(trimethylsilyl)phenyl triflate | 2-Nitrophenyl | 3-(2-Nitrophenyl)benzisoxazole | 57 |
| o-(trimethylsilyl)phenyl triflate | 2-Bromophenyl | 3-(2-Bromophenyl)benzisoxazole | 93 |
| o-(trimethylsilyl)phenyl triflate | (E)-Styryl | 3-((E)-Styryl)benzisoxazole | 70 |
| o-(trimethylsilyl)phenyl triflate | N-Methylindolyl | 3-(1-Methyl-1H-indol-2-yl)benzisoxazole | 61 |
Data sourced from a study on the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.govacs.org
This method represents a significant advancement, as traditional syntheses often require multiple steps and harsh conditions, making it less convenient for creating diverse libraries of benzisoxazoles for screening purposes. nih.gov
C=N Double Bond Formation Protocols
The formation of the carbon-nitrogen double bond (C=N) is a pivotal step in many synthetic routes leading to the benzisoxazole ring. One of the primary methods involves the intramolecular cyclization of an ortho-substituted aromatic compound. For instance, the synthesis of 2,1-benzisoxazoles (anthranils) can be initiated by the reduction of a 2-nitroaryl ketone or aldehyde. The nitro group is reduced to a hydroxylamine, which then undergoes a spontaneous or acid-catalyzed cyclocondensation with the adjacent carbonyl group, forming the C=N bond and closing the isoxazole ring. nih.gov
Another significant strategy is the [3+2] cycloaddition reaction. In this approach, a nitrile oxide, which contains a C≡N-O functional group, is generated in situ and reacts with an aryne. nih.govorganic-chemistry.org The aryne acts as the two-atom component, and the nitrile oxide provides the three-atom C-N-O fragment. This cycloaddition directly constructs the benzisoxazole ring system. nih.govorganic-chemistry.org This method is notable for its ability to assemble the core structure in a single, efficient step under mild conditions. organic-chemistry.org
A summary of these protocols is presented below.
| Protocol | Key Intermediates | Description | Reference |
| Intramolecular Cyclocondensation | 2-Nitroaryl ketone/aldehyde, Hydroxylamine | Reduction of a nitro group to hydroxylamine, followed by intramolecular reaction with a carbonyl to form the C=N bond and the heterocyclic ring. | nih.gov |
| [3+2] Cycloaddition | Nitrile Oxide, Aryne | In situ generation of both reactive intermediates, which undergo a cycloaddition reaction to directly form the functionalized benzisoxazole ring. | nih.govorganic-chemistry.org |
Electrochemical Synthesis of 2,1-Benzisoxazoles
Electrochemical methods offer a sustainable and efficient pathway for synthesizing 2,1-benzisoxazoles. nih.gov This technique typically involves the cathodic reduction of readily available nitroarenes, such as substituted 2'-nitroacetophenones, in an undivided electrochemical cell. nih.govrsc.org The process is characterized by its simplicity, often operating under constant current conditions with inexpensive and reusable carbon-based electrodes. nih.govresearchgate.net
The core mechanism involves the selective reduction of the nitro group to the corresponding hydroxylamine. nih.gov This intermediate then undergoes an intramolecular cyclo-condensation to form the desired 2,1-benzisoxazole product. The use of electricity as the reagent and often employing environmentally benign solvents like water/methanol mixtures positions this method as an attractive green chemistry approach. nih.gov The versatility of this protocol has been demonstrated with a wide array of substrates, achieving good yields and highlighting its potential for preparative applications through successful scale-up experiments. nih.govrsc.org Early studies in this area sometimes utilized mercury or sacrificial lead cathodes, but modern methods favor more stable and environmentally friendly materials like reticulated vitreous carbon (RVC) electrodes. researchgate.netconfex.com
Microwave-Assisted Synthetic Pathways
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, increased product purity, and significantly reduced reaction times compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds. nih.gov In the context of benzisoxazole synthesis, microwave irradiation can be applied to various reaction types, including cyclization and condensation steps. nih.gov
By directly coupling energy with the polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, which can overcome activation energy barriers more efficiently. For example, a condensation reaction that might take several hours under traditional reflux conditions can often be completed in a matter of minutes in a microwave reactor. nih.gov This rapid processing minimizes the formation of thermal degradation byproducts and allows for cleaner reactions. The application of microwave-assisted synthesis represents a significant advancement, enabling faster generation of compound libraries for research and development. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to Days | Minutes | nih.gov |
| Energy Transfer | Conduction & Convection (Slow, Inefficient) | Direct Dielectric Heating (Rapid, Efficient) | |
| Yield & Purity | Variable, often with byproducts | Generally higher yield and purity | nih.gov |
| Process | Often requires bulk solvents | Can be performed in minimal solvent or solvent-free conditions |
Preparation of 1,3-Dihydro-2,1-benzisoxazoles and Precursor Compounds
While benzisoxazoles are well-studied, their saturated analogs, 1,3-dihydro-2,1-benzisoxazoles, are less common, partly due to a lack of efficient synthetic methods. digitellinc.com A practical, multi-step synthesis has been developed starting from readily available substituted methyl 2-nitrobenzoates. nih.gov
The synthesis proceeds through three main steps:
Reduction and Cyclization : The initial step involves the partial reduction of the nitro group of a methyl 2-nitrobenzoate (B253500) to a hydroxylamine. This is often accomplished using reagents like hydrazine (B178648) with a rhodium on carbon (Rh/C) catalyst. The resulting hydroxylamine undergoes a base-mediated cyclization to form a 2,1-benzisoxazol-3(1H)-one intermediate. nih.gov This one-pot, two-step protocol is efficient and often does not require chromatographic purification. digitellinc.com
N-Alkylation : The benzisoxazolone precursor is then alkylated at the nitrogen atom. This is typically conducted under basic conditions using various alkyl or benzylic halides. digitellinc.comnih.gov
Final Reduction : The N-alkylated benzisoxazolone is reduced to the target 1,3-dihydro-2,1-benzisoxazole. A common and effective reagent for this transformation is lithium aluminum hydride (LAH) in the presence of trimethylsilyl (B98337) chloride (TMSCl). digitellinc.comnih.gov
This methodology is robust, tolerating a range of electron-donating and electron-withdrawing substituents on the aromatic ring, thus providing access to a diverse library of 1,3-dihydro-2,1-benzisoxazoles. nih.gov
Precursors and Building Blocks for Functionalized Benzisoxazoles
The synthesis of a specifically substituted compound like 4-Fluoro-3-methylbenzisoxazole is critically dependent on the availability of appropriately functionalized starting materials.
Utilization of Fluorinated and Methylated Aromatic Carboxylic Acid Derivatives (e.g., 4-Fluoro-3-methylbenzoic acid)
4-Fluoro-3-methylbenzoic acid is a key building block for producing functionalized aromatic compounds. ossila.com Its carboxylic acid group provides a reactive handle for various chemical transformations. For the synthesis of a benzisoxazole, this benzoic acid derivative would first need to be converted into a precursor suitable for cyclization, such as a 2-hydroxy or 2-nitro derivative with an adjacent carbonyl-containing group. For example, it could serve as the starting material to synthesize 4-fluoro-3-methyl-2-nitrobenzoic acid, which could then be further elaborated into a cyclization precursor. The presence of the fluoro and methyl groups on the aromatic ring is established from the outset, ensuring the final product carries the desired 4-fluoro-3-methyl substitution pattern.
Employment of Fluorinated and Nitro-Substituted Acetophenone (B1666503) Derivatives (e.g., 4′-Fluoro-3′-nitroacetophenone)
Acetophenone derivatives containing both a nitro group and a fluorine atom are highly valuable precursors for constructing fluorinated benzisoxazoles. A hypothetical precursor like 5'-fluoro-4'-methyl-2'-nitroacetophenone would be an ideal starting material for the synthesis of 4-Fluoro-3-methyl-1,2-benzisoxazole. The synthesis of such nitroacetophenones can be approached through methods like the nitration of an existing acetophenone or by building the molecule from a nitrobenzoic acid precursor via acylation and condensation reactions. google.com
Once obtained, this nitroacetophenone derivative is perfectly suited for reductive cyclization methods. As described in the electrochemical synthesis section (2.2.4), the ortho-nitroacetophenone structure contains both the nitro group, which can be reduced to a hydroxylamine, and the acetyl group, which provides the carbonyl functionality for the subsequent intramolecular C=N bond formation and ring closure to yield the target this compound.
Reaction Mechanisms and Chemical Transformations of Benzisoxazole Analogues
Mechanistic Insights into Intramolecular Cyclization Reactions
The synthesis of the benzisoxazole core often proceeds through the intramolecular cyclization of ortho-substituted aryl oximes. A commonly accepted mechanism for this transformation begins with the deprotonation of the hydroxyl group of the oxime, forming an oxime anion. chim.it This is followed by an intramolecular nucleophilic attack of the oxygen anion on the ortho-position of the aromatic ring. chim.it The final step involves the elimination of a leaving group from this position to yield the benzisoxazole ring system via a nucleophilic aromatic substitution (SNAr) pathway. chim.it
The efficiency of this cyclization is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to facilitate the reaction, whereas electron-donating groups can decrease the reactivity of the substrate. chim.it This methodology is versatile and has been adapted for the synthesis of various biologically active benzisoxazoles, including those with 3-amino and cyclic amine substituents. chim.it
Another approach to constructing the benzisoxazole framework involves the formation of the benzene (B151609) ring onto a pre-existing isoxazole (B147169) moiety. chim.it This can be particularly advantageous for creating densely substituted benzisoxazole derivatives. chim.it For instance, palladium-catalyzed annulation of 5-iodoaryl-substituted isoxazoles with alkynes can produce naphthalene-fused isoxazoles. chim.it The proposed mechanism for this reaction involves the insertion of the alkyne and a C-H activation of the isoxazole core, leading to a seven-membered palladacycle intermediate which then undergoes reductive elimination to form the final product. chim.it
Photochemical Rearrangement Pathways of Substituted Benzisoxazoles
The photochemical behavior of isoxazoles, including benzisoxazoles, has been a subject of extensive study. A primary photochemical process for isoxazoles is their isomerization to other heterocyclic systems, most commonly oxazoles. This transformation is initiated by UV light (200–330 nm) and proceeds through the homolytic cleavage of the O–N bond to generate a key acyl azirine intermediate. nih.gov
More recent research has demonstrated that trisubstituted isoxazoles can undergo photochemical rearrangement to form highly reactive ketenimines. nih.gov This process is facilitated by the use of a medium-pressure mercury lamp in a flow reactor setup, allowing for the isolation of these previously elusive intermediates. nih.gov The resulting ketenimines are valuable synthetic precursors that can be reacted with nucleophiles, such as hydrazines, to generate other important heterocyclic structures like highly functionalized pyrazoles. nih.gov The efficiency of this photochemical rearrangement is influenced by the substitution pattern on the aryl moiety of the isoxazole, with substituents affecting the substrate's absorbance correlating with the yield of the ketenimine product. nih.gov
Furthermore, styrylbenzazoles, a class of related compounds, are known to undergo light-driven E-Z isomerization of their central alkene double bond. diva-portal.org The photochemical properties of these compounds, including their quantum yields and photostationary state distributions, can be fine-tuned by altering the substituents on the aryl ring and the nature of the benzazole heterocycle. diva-portal.org
Investigations into Reductive Ring Opening and Rearrangement Processes
The benzisoxazole ring system is susceptible to reductive cleavage of the N-O bond. This reactivity is a key feature in the mechanism of action of certain drugs and in the design of bioreductive prodrugs. For example, the anticonvulsant drug zonisamide (B549257) undergoes reductive metabolism, which involves the cleavage of its 1,2-benzisoxazole (B1199462) ring to form 2-(sulfamoylacetyl)phenol. wikipedia.orgresearchgate.net The proposed mechanism for this transformation involves a two-electron reductive cleavage of the N-O bond to an imine intermediate, which is then hydrolyzed to the corresponding phenol. researchgate.net This facile reductive cleavage is attributed to the higher electronegativity of the oxygen atom adjacent to the nitrogen in the isoxazole ring. researchgate.net
In a different context, the reaction of isoxazoles with molybdenum hexacarbonyl (Mo(CO)6) and water leads to the reductive cleavage of the N-O bond, yielding β-aminoenones in good yields. rsc.org This highlights a synthetic application of the reductive lability of the isoxazole N-O bond.
Nucleophilic Aromatic Substitution Mechanisms on Halogenated Benzisoxazoles
Halogenated benzisoxazoles, such as 4-fluoro-3-methylbenzisoxazole, are important substrates for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups onto the benzisoxazole core.
The mechanism of SNAr reactions can be either stepwise or concerted. nih.gov While traditionally viewed as stepwise processes involving a stable Meisenheimer intermediate, recent studies have shown that many SNAr reactions, particularly with less-activated aryl fluorides, may proceed through a concerted or borderline mechanism. nih.gov The specific mechanism is influenced by the nature of the nucleophile, the electrophile, and the reaction conditions. nih.gov For instance, reactions between indole (B1671886) and moderately electron-deficient aryl fluorides have been shown to proceed via a borderline mechanism that is subject to general base catalysis. nih.gov
The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. acgpubs.org In the context of this compound, the fluorine atom at the 4-position is activated towards nucleophilic attack, and its substitution provides a route to a variety of 4-substituted-3-methylbenzisoxazole derivatives.
Bioreductive Activation Mechanisms in Prodrug Design
The reductive lability of the benzisoxazole ring has been exploited in the design of bioreductive prodrugs, particularly for cancer therapy. nih.govacs.orgacs.org These prodrugs are designed to be activated under the hypoxic (low oxygen) conditions often found in solid tumors. nih.gov
The general mechanism of activation for these prodrugs involves the enzymatic reduction of the benzisoxazole moiety. nih.govacs.orgacs.org This reduction, often catalyzed by enzymes like cytochrome P450 reductase, leads to the cleavage of the N-O bond and the formation of an imine intermediate. nih.govacs.org This imine is then spontaneously hydrolyzed to a ketone metabolite, which in turn can trigger the release of a cytotoxic agent. nih.govacs.org
For example, 1,2-benzisoxazole phosphorodiamidates have been designed as prodrugs of phosphoramide (B1221513) mustard. nih.govacs.orgacs.org Upon bioreductive activation, they are expected to release the cytotoxic phosphoramide mustard. acs.org Studies have shown that these prodrugs undergo NADPH-dependent metabolism and generate alkylating activity. nih.govacs.org The detection of the corresponding ketone metabolites provides evidence for the proposed metabolic pathway. acs.orgacs.org This bioreductive approach aims to selectively target tumor cells while minimizing toxicity to healthy, well-oxygenated tissues. nih.gov
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution, which are key to understanding the reactivity and stability of a molecule.
Analysis of Molecular Orbital Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower stability. nih.gov
In a related study on 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, the HOMO-LUMO energy gaps were calculated to understand the chemical activity of the molecules, with a smaller gap indicating higher reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for a Furo[3,4-d]pyrimidine Derivative
| Parameter | Energy (eV) |
| EHOMO | - |
| ELUMO | - |
| ΔE (Energy Gap) | 5.81 |
This table is illustrative and based on data for a different heterocyclic compound, methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate, as specific values for 4-Fluoro-3-methylbenzisoxazole are not available in the provided search results. wisc.edu
Natural Bond Orbital (NBO) Atomic Charge Distributions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a description of the localized bonds and lone pairs of a molecule, offering a chemist's perspective on the charge distribution. wikipedia.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which can reveal information about intramolecular delocalization and hyperconjugation. wikipedia.org The analysis of NBOs provides the natural atomic charges on each atom, which are crucial for understanding the electrostatic potential and reactivity sites of a molecule. uni-muenchen.dewisc.edu
For example, in the NBO analysis of a substituted benzothiazole (B30560) derivative, the natural atomic charges were calculated to understand the charge transfer within the molecule. researchgate.net A similar NBO analysis of this compound would reveal the charge distribution, identifying the most electrophilic and nucleophilic sites, which is essential for predicting its reactivity in chemical reactions.
Table 2: Illustrative Natural Atomic Charges for a Substituted Benzothiazole Derivative
| Atom | Charge (e) |
| S1 | -0.15 |
| C2 | 0.45 |
| N3 | -0.50 |
| C4 | -0.12 |
| C5 | -0.21 |
| C6 | -0.18 |
| C7 | -0.20 |
| N8 | -0.33 |
| C9 | 0.15 |
| H10 | 0.25 |
This table is illustrative and based on data for 3-phenylbenzo[d]thiazole-2(3H)-imine. Specific NBO charge data for this compound is not available in the provided search results. researchgate.net
Molecular Docking Simulations for Elucidating Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
In a study of a related compound, 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole, molecular docking was used to investigate its binding to the envelope proteins VP26 and VP28 of the White Spot Syndrome Virus. nih.gov The analysis revealed that polar amino acids in the binding site were crucial for the interaction. nih.gov Such studies provide valuable information on the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, molecular docking could be employed to screen for potential biological targets and to elucidate the key residues involved in its binding, guiding the design of more potent derivatives.
Molecular Dynamics (MD) Simulations for Conformational and Stability Assessments
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov MD simulations allow for the study of the conformational changes and stability of a molecule over time, providing a more dynamic picture than static docking studies.
In the context of ligand-protein interactions, MD simulations can be used to validate the stability of the docked pose and to observe any conformational changes in the protein or ligand upon binding. nih.gov For instance, the study of 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole utilized MD simulations to confirm the stability of its binding to the viral proteins. nih.gov Applying MD simulations to this compound, both in isolation and in complex with a potential target protein, would provide insights into its conformational flexibility and the stability of its interactions.
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity using computational methods. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the activity of new compounds based on their structural and physicochemical properties. nih.gov
These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. nih.gov The resulting mathematical models can then be used to predict the activity of untested compounds, such as derivatives of this compound, thereby accelerating the drug discovery process. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. scirp.orgrsc.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov
Spectroscopic Characterization Methodologies for Benzisoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of benzisoxazole derivatives, offering precise information about the chemical environment of hydrogen, carbon, and fluorine nuclei within the molecule.
¹H NMR (Proton NMR) provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For benzisoxazole derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. The chemical shifts and coupling constants are influenced by the substituents on the benzene (B151609) ring.
¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzisoxazole ring system and any substituents are indicative of their electronic environment. For instance, carbons bonded to electronegative atoms like fluorine or oxygen will resonate at a lower field. In the case of some fluorinated compounds, the carbon signals can be split due to coupling with the fluorine atom. rsc.orgrsc.org
¹⁹F NMR (Fluorine-19 NMR) is particularly valuable for fluorinated benzisoxazole derivatives like 4-Fluoro-3-methylbenzisoxazole. diva-portal.orgnih.gov Since ¹⁹F is a high-abundance, high-sensitivity nucleus, ¹⁹F NMR provides a direct and sensitive method for observing the fluorine atom(s) in the molecule. diva-portal.org The chemical shift of the fluorine signal is highly sensitive to its electronic environment and can be used to confirm the position of the fluorine substituent on the aromatic ring. nih.gov Coupling between the fluorine nucleus and nearby protons or carbons can also provide valuable structural information. rsc.orgrsc.org
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 6.5 - 8.5 (aromatic), 2.0 - 3.0 (methyl) | Number and environment of protons, proton-proton coupling |
| ¹³C | 110 - 170 (aromatic), 10 - 30 (methyl) | Carbon skeleton, carbon-fluorine coupling |
| ¹⁹F | Varies depending on reference | Presence and electronic environment of fluorine, fluorine-proton and fluorine-carbon coupling |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. youtube.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=N and C=C stretching vibrations within the benzisoxazole ring system, typically in the 1500-1650 cm⁻¹ region.
C-O stretching of the isoxazole (B147169) ring.
C-F stretching , which is a strong absorption usually found in the 1000-1300 cm⁻¹ region.
C-H stretching of the methyl group and the aromatic ring, typically observed around 2850-3100 cm⁻¹. rsc.org
FTIR spectroscopy provides higher resolution and sensitivity compared to traditional IR spectroscopy. youtube.com
| Functional Group | Typical IR Absorption Range (cm⁻¹) |
| C=N Stretch | 1640 - 1690 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1000 - 1400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
Mass Spectrometry (MS, LC/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular weight, allowing for the determination of its elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the benzisoxazole core and the nature and position of its substituents.
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for purifying benzisoxazole derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. up.ac.za The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
Benzisoxazole derivatives, containing an aromatic ring system, exhibit characteristic UV absorption bands. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents on the benzisoxazole ring. For example, the introduction of a fluorine atom and a methyl group in this compound would be expected to cause shifts in the absorption maxima compared to the parent benzisoxazole. up.ac.za The UV-Vis spectrum is a useful tool for confirming the presence of the benzisoxazole chromophore and for quantitative analysis. researchgate.netresearchgate.net
Advanced Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal properties of benzisoxazole derivatives.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is useful for determining the thermal stability of a compound and for studying its decomposition profile.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine melting points, glass transitions, and other thermal events, providing insights into the purity and crystalline nature of the compound.
Fluorescence Spectroscopy for Binding and Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique that can be used to study the binding and interaction of benzisoxazole derivatives with biological macromolecules or other molecules. Some benzisoxazole derivatives may exhibit intrinsic fluorescence, or they can be labeled with a fluorescent probe. Changes in the fluorescence intensity, emission wavelength, or polarization upon binding can provide valuable information about the binding affinity, stoichiometry, and conformational changes associated with the interaction. This technique is particularly relevant in the context of drug discovery, where understanding the interaction of a compound with its biological target is crucial. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Fluorine and Methyl Substituents on the Biological Activity of Benzisoxazoles
The introduction of fluorine and methyl groups onto the benzisoxazole ring is a key strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties, ultimately impacting its biological activity. The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the benzisoxazole core in 4-Fluoro-3-methylbenzisoxazole is a deliberate design choice aimed at enhancing its therapeutic potential.
The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the benzisoxazole ring. Its electron-withdrawing nature can influence the pKa of nearby functional groups, affecting the molecule's ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance the metabolic stability of the compound, leading to a longer duration of action. The introduction of a 4'-fluoro substituent in a benzotriazole-acrylonitrile scaffold, for instance, has been shown to be a step forward in the optimization process to obtain promising antiproliferative agents. nih.gov In another study, a 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] nih.govnih.govresearchgate.nettriazole-4,9-dione derivative displayed potent inhibitory activities against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov
The methyl group at the 3-position also plays a crucial role. It can provide a hydrophobic interaction point within the binding pocket of a target protein, potentially increasing binding affinity. Moreover, the methyl group can serve as a steric shield, influencing the conformation of the molecule and its interaction with the target. The strategic placement of a methyl group can also prevent unwanted metabolic reactions at that position.
The combined effect of the 4-fluoro and 3-methyl substituents in this compound is therefore a synergistic one. The fluorine atom modulates electronic properties and metabolic stability, while the methyl group provides a key interaction point and steric influence. This specific substitution pattern fine-tunes the molecule's properties for optimal interaction with its biological target.
Rational Design Strategies for Optimizing Benzisoxazole-Based Ligands
Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted development of potent and selective therapeutic agents. The optimization of benzisoxazole-based ligands, including derivatives of this compound, relies on a deep understanding of the structure-activity relationship (SAR) and the molecular interactions with their biological targets.
A primary strategy involves leveraging computational modeling and structural biology. Techniques such as molecular docking and molecular dynamics simulations can predict how a benzisoxazole derivative will bind to a target protein. These methods allow chemists to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, understanding the binding site of a target protein is essential for rational drug design. researchgate.net This knowledge guides the design of new derivatives with improved affinity and selectivity.
Another key strategy is scaffold hopping, where the core benzisoxazole structure is modified or replaced with other heterocyclic systems that maintain the key pharmacophoric features. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced bioavailability or reduced off-target effects. Bioisosterism, a related concept, involves the replacement of specific functional groups with others that have similar physicochemical properties. This can be used to fine-tune the activity, selectivity, and pharmacokinetic profile of a lead compound. Rational drug design often starts from specific scaffolds to which side chains or substituents are added or modified. researchgate.net
Furthermore, the synthesis of focused libraries of compounds around the this compound scaffold allows for the systematic exploration of the chemical space. By varying the substituents at different positions on the benzisoxazole ring and any attached side chains, chemists can build a detailed SAR map. This empirical data, combined with computational insights, provides a powerful platform for the iterative optimization of lead compounds.
Positional Effects and Nature of Substituents on Activity Profiles
The biological activity of benzisoxazole derivatives is highly sensitive to the position and nature of the substituents on the aromatic ring. The specific placement of the fluoro group at the 4-position and the methyl group at the 3-position in this compound is critical to its pharmacological profile.
The position of the fluorine atom can dramatically alter the molecule's properties. For example, moving the fluorine to the 5, 6, or 7-position would change the electronic distribution of the ring and could impact its interaction with the target protein. A study on benzoxazole (B165842) derivatives as melatonin (B1676174) receptor agonists highlighted the importance of the substitution pattern for binding affinity. nih.gov
The nature of the substituent is equally important. Replacing the fluorine atom with other halogens, such as chlorine or bromine, would alter the size, lipophilicity, and electronic properties of the molecule, leading to different biological activities. Similarly, replacing the methyl group with larger alkyl groups or with polar functional groups would have a profound impact on the compound's interaction with its target.
The following table illustrates how hypothetical changes to the substituents on the this compound scaffold could influence its properties, based on general medicinal chemistry principles.
| Position | Original Substituent | Hypothetical Replacement | Potential Impact on Activity |
| 4 | Fluoro | Chloro | Increased lipophilicity, altered electronic profile |
| 4 | Fluoro | Methoxy | Donates electron density, potential for hydrogen bonding |
| 3 | Methyl | Ethyl | Increased steric bulk, potentially enhanced hydrophobic interactions |
| 3 | Methyl | Hydroxymethyl | Increased polarity, potential for hydrogen bonding |
Strategic Implementation of Bioisosteric Replacements in Benzisoxazole Scaffolds
Bioisosteric replacement is a powerful tool in drug discovery used to optimize the properties of a lead compound. researchgate.net In the context of the this compound scaffold, this strategy can be employed to fine-tune its activity, selectivity, and pharmacokinetic profile.
A classic bioisosteric replacement for the methyl group at the 3-position could be an ethyl group or a cyclopropyl (B3062369) group to explore the size of a hydrophobic pocket. Alternatively, replacing the methyl group with an amino or hydroxyl group could introduce new hydrogen bonding interactions with the target protein.
The fluorine atom at the 4-position could be replaced by other small, electron-withdrawing groups. For instance, a cyano group could mimic the electronic properties of the fluorine while offering a different geometric profile. The entire benzisoxazole ring system itself could be subject to bioisosteric replacement. For example, it could be replaced with other bicyclic heteroaromatic systems like benzimidazole (B57391), indazole, or benzothiazole (B30560), while retaining the key substituent vectors. This "scaffold hopping" approach can lead to the discovery of novel intellectual property and compounds with superior drug-like properties.
The table below provides examples of potential bioisosteric replacements for the functional groups in this compound.
| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |
| Methyl (-CH3) | Ethyl (-CH2CH3), Trifluoromethyl (-CF3), Amino (-NH2) | Modulate size, lipophilicity, and electronic properties; introduce hydrogen bonding potential. |
| Fluoro (-F) | Hydroxyl (-OH), Cyano (-CN), Methoxy (-OCH3) | Alter electronic properties, introduce hydrogen bonding capability, explore different steric and electronic profiles. |
| Benzisoxazole Ring | Benzimidazole, Indazole, Benzothiazole | Scaffold hopping to explore new chemical space, improve ADME properties, and identify novel intellectual property. |
By strategically applying these design principles and systematically exploring the structure-activity relationships, medicinal chemists can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Advanced Applications in Medicinal Chemistry Research
Benzisoxazole as a Promising Scaffold for Developing Therapeutic Agents
The benzisoxazole core is a key pharmacophore found in numerous compounds with a wide spectrum of biological activities. nih.govrsc.org This has led to its extensive use as a starting point for the design and synthesis of new therapeutic agents. nih.gov The versatility of the benzisoxazole ring system allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov
Derivatives of benzisoxazole have been investigated for a multitude of therapeutic applications, including as antipsychotics, anticonvulsants, anti-inflammatory agents, and analgesics. nih.govnih.gov The presence of the benzisoxazole moiety can significantly influence a molecule's disposition and biological action, and strategic modifications, such as the introduction of a fluorine atom, can further enhance these properties. nih.gov The development of numerous benzisoxazole-containing compounds highlights the scaffold's potential in creating potent and selective ligands for a range of biological targets. nih.govrsc.org
Investigations into Specific Biological Targets and Mechanisms of Action (in vitro)
The therapeutic potential of benzisoxazole derivatives stems from their ability to interact with specific biological targets and interfere with cellular processes. In vitro studies have been crucial in elucidating these mechanisms of action.
Enzyme Inhibition Studies
Benzisoxazole derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.
Heat Shock Protein 90 (Hsp90): Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide derivatives have been designed and synthesized as potential Hsp90 inhibitors. rsc.org In HER2+ HCC1954 breast cancer cells, the lead compound, (R)-8n, demonstrated significant suppression of Hsp90-related pathways, affecting key oncoreceptors like HER2, EGFR, and c-MET, as well as mitogenic kinases such as AKT and CDK4. nih.govrsc.org This inhibition led to cell cycle arrest at the G2/M phase and induced apoptosis, highlighting the potential of this class of benzisoxazole derivatives in anticancer therapy. rsc.org The inhibitory activity was further supported by the upregulation of Hsp70, a known biomarker of Hsp90 inhibition. rsc.org
p38 Mitogen-Activated Protein Kinase (p38 MAPK): The activation of p38 MAPK has been linked to various cellular stress responses and inflammatory processes. nih.govnih.gov While direct studies on 4-Fluoro-3-methylbenzisoxazole as a p38 MAPK inhibitor are not prevalent, the broader class of nitrogen-containing heterocyclic compounds is of interest in this area. For instance, the p38 MAPK inhibitor SB203580, an imidazole (B134444) derivative, has been shown to reverse antianalgesia in mice, indicating the therapeutic potential of targeting this kinase. nih.gov
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease. nih.gov Certain benzisoxazole derivatives have been explored for their cholinesterase-inhibiting properties. nih.gov For example, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their AChE inhibitory activity. One of the more potent compounds in this series featured a 4-fluoro-3-methoxyphenyl group, a structure with similarities to this compound, suggesting that this substitution pattern may be favorable for AChE inhibition. nih.gov
Phosphodiesterase-IV (PDE-IV), Dipeptidyl Peptidase-IV (DP-IV), and Protein Tyrosine Phosphatase 1B (PTP-1B): Some research has explored the potential of benzisoxazole derivatives to inhibit these enzymes, which are targets for anti-asthmatic and anti-diabetic therapies. However, in one study, the tested benzisoxazole-derived analogs showed disappointing results against these targets. nih.gov
Interference with Cellular Processes
Beyond direct enzyme inhibition, benzisoxazole derivatives can also exert their effects by interfering with fundamental cellular processes.
Cell Proliferation: Several novel benzisoxazole derivatives have been evaluated for their in vitro antiproliferative activity against various cancer cell lines. nih.gov For instance, certain amide-substituted benzisoxazoles have shown potential in inhibiting the growth of HeLa, HT-29, MCF-7, and HepG-2 cancer cells. nih.gov The antiproliferative effects of Hsp90-inhibiting benzisoxazole derivatives are linked to their ability to induce cell cycle arrest and apoptosis. rsc.org
Pyrimidine (B1678525) Biosynthesis: The de novo synthesis of pyrimidines is a critical pathway for cell growth and proliferation, particularly in cancer cells. proquest.com While specific studies on the direct interference of this compound with pyrimidine biosynthesis are limited, the development of inhibitors for enzymes in this pathway is an active area of research. For example, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in this pathway, are being investigated as potential anticancer agents. proquest.com The structural similarities between benzisoxazoles and other heterocyclic compounds that inhibit this pathway suggest a potential avenue for future research.
Theoretical Design and Evaluation of Benzisoxazole-Derived Prodrugs
The prodrug approach is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug. researchgate.netnih.gov This involves chemically modifying a drug to form an inactive or less active compound that is converted to the active parent drug in the body. researchgate.net Computational methods, including molecular orbital and molecular mechanics calculations, can be employed in the rational design of prodrugs to predict their stability and conversion rates. researchgate.net
While specific examples of theoretically designed prodrugs of this compound are not widely reported, the principles of prodrug design are applicable. For instance, ester or amide linkages could be introduced to the benzisoxazole scaffold to enhance properties like solubility or membrane permeability. The design would aim for these linkages to be cleaved by enzymes at the target site, releasing the active benzisoxazole derivative. researchgate.net
Modulating Pharmacokinetic Attributes through Strategic Fluorination
The presence of a fluorine atom, as in this compound, can block sites of metabolism, leading to a longer half-life and increased bioavailability. nih.gov Fluorine substitution can also influence the lipophilicity and binding affinity of a compound to its target protein. nih.gov The favorable pharmacokinetic properties observed in some fluorinated benzisoxazole derivatives in preclinical studies underscore the value of this strategic modification. nih.gov
Research in Anti-infective Agents
The benzisoxazole scaffold has also been investigated for the development of new anti-infective agents.
Derivatives of benzisoxazole have demonstrated activity against a range of pathogens. For example, certain analogs have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. nih.gov Molecular docking studies have suggested that these compounds may exert their effect by inhibiting enzymes such as mycobacterial pantothenate synthetase. nih.gov
Furthermore, novel benzisoxazole derivatives with N-linked oxazolidinone substituents have been synthesized and shown to have improved antibacterial activity, including efficacy in an in vivo Staphylococcus aureus infection model. nih.gov These compounds act by inhibiting bacterial type-II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov The broad-spectrum potential of fluoroquinolones, which also target these enzymes, further highlights the promise of this mechanism for anti-infective therapy. nih.gov
Antibacterial and Antifungal Activity
Derivatives of benzisoxazole and related heterocyclic structures have been a focus of research for their potential as antimicrobial agents. The presence of a fluorine atom in the molecular structure is often associated with enhanced biological activity.
Research into novel benzisoxazole derivatives has demonstrated their potential against various bacterial and fungal strains. For instance, a series of methylene-bridged benzisoxazolyl imidazothiadiazole derivatives showed excellent antimicrobial activities, with some compounds being highly active against Escherichia coli. nih.gov In structure-activity relationship studies of these compounds, it was noted that the presence of electron-withdrawing groups like chloro and bromo resulted in superior antimicrobial activity compared to electron-donating groups. nih.gov Another study on 3-substituted-2,1-benzisoxazole (anthranil) analogs revealed potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Geotrichum candidum and Candida albicans. nih.gov
Furthermore, certain benzisoxazole derivatives have shown good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov In a study of six benzimidazole (B57391) and benzoxazole (B165842) derivatives, two benzoxazole compounds were found to be active against both standard strains and clinical isolates of bacteria and fungi, with Staphylococcus aureus being the most susceptible. nih.gov
Fluorinated benzimidazole derivatives have also been investigated, showing good antibacterial and antifungal properties. acgpubs.org Specifically, 2-(m-fluorophenyl)-benzimidazole derivatives demonstrated significant activity against B. subtilis. acgpubs.org The incorporation of a methyl group at position 5 of the benzimidazole ring was found to be beneficial for antifungal activity against C. parapsilosis. acgpubs.org
The antifungal potential of benzoxazole derivatives has been further highlighted in studies against various phytopathogenic fungi. Two series of 2-(aryloxymethyl) benzoxazole and benzothiazole (B30560) derivatives were synthesized and evaluated, with several compounds exhibiting significant antifungal activities. nih.gov Notably, some of these compounds were more potent against F. solani than the commercial fungicide hymexazol (B17089). nih.gov
Table 1: Antibacterial and Antifungal Activity of Benzisoxazole and Related Derivatives
| Compound Class | Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Methylene-bridged benzisoxazolyl imidazothiadiazole derivatives | Escherichia coli, Bacillus subtilis | Excellent antimicrobial activities. Electron-withdrawing groups enhanced activity. | nih.gov |
| 3-Substituted-2,1-benzisoxazole (anthranil) analogs | Gram-positive and Gram-negative bacteria, Geotrichum candidum, Candida albicans | Potential antimicrobial activity against tested pathogens. | nih.gov |
| Benzoxazole derivatives | Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilis, Staphylococcus aureus | Good antibacterial activity. Two compounds showed considerable growth inhibition of standard and clinical isolates. | nih.govnih.gov |
| Fluorinated benzimidazole derivatives | Gram-positive and Gram-negative bacteria, B. subtilis, C. parapsilosis | Good antibacterial and antifungal properties. Meta-fluoro substitution and a methyl group at position 5 were beneficial. | acgpubs.org |
| 2-(Aryloxymethyl) benzoxazole derivatives | Fusarium oxysporum f. sp. niveum, Fusarium. graminearum, Fusarium. solani, Alternaria solani, Colletotrichum gloeosporioides, Valsa mali, Magnaporthe oryzae, Botrytis cinerea | Significant antifungal activities, with some compounds being more potent than hymexazol against F. solani. | nih.gov |
Antiplasmodial Activity
The search for new antimalarial agents has led to the investigation of various heterocyclic compounds. Fluorine-containing molecules have shown promise in this area.
A study on a library of fluorine-based 3-benzylmenadiones revealed potent antiplasmodial activity. nih.gov The introduction of a fluorine atom at the C-6 position of the menadione (B1676200) core was a key modification aimed at blocking drug metabolism. nih.gov In vivo studies with 6-fluoro–plasmodione demonstrated its potency, reducing parasitemia by 50% after oral administration at 50 mg/kg in a murine model. nih.gov
Research on benzimidazole derivatives has also yielded promising results. Substitutions at the N-1 position of the benzimidazole ring with aryl, hetaryl, or alkyl groups have led to compounds with significant antiplasmodial activity. nih.gov Tricyclic derivatives like pyrido[1,2-a]benzimidazole (B3050246) have also shown potential for malaria treatment, with some compounds exhibiting submicromolar IC50 values and high levels of parasitemia reduction. nih.gov
Table 2: Antiplasmodial Activity of Fluorinated and Heterocyclic Compounds
| Compound Class | Key Findings | Reference(s) |
|---|---|---|
| Fluorine-based 3-benzylmenadiones | Potent antiplasmodial activity. 6-fluoro–plasmodione reduced parasitemia by 50% in vivo. | nih.gov |
| N-1 substituted benzimidazole derivatives | Significant antiplasmodial activity with IC50 values ranging from 6.4 nM to 1.5 μM for the most active compounds. | nih.gov |
| Pyrido[1,2-a]benzimidazole derivatives | Submicromolar IC50 values and reduction of parasitemia above 95%. | nih.gov |
Antitubercular Activity
Tuberculosis remains a major global health issue, and there is a continuous need for new therapeutic agents. Benzimidazole and other nitrogen-containing heterocyclic scaffolds have been explored for their antitubercular potential.
Fluorobenzimidazole derivatives have emerged as a promising class of compounds. In one study, the incorporation of a methylenedioxyphenyl moiety at the 2- and 6-positions of the benzimidazole ring resulted in compounds with antitubercular activity comparable to or more potent than some naturally occurring antitubercular compounds. nih.gov Two compounds, 4d and 5i, were identified as promising hits with MIC values lower than that of sesamin (B1680957) against the pathogenic H37Rv strain of Mycobacterium tuberculosis. nih.gov
Nitroimidazoles, such as PA-824 and OPC-67683, are another important class of compounds with significant antitubercular activity. nih.gov These compounds are effective against both aerobic and anaerobic populations of M. tuberculosis. nih.gov Research on analogues of PA-824, specifically 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazines, has been conducted to improve properties like aqueous solubility. nih.gov These methyl-oxazine derivatives displayed comparable antitubercular activities to PA-824 under aerobic conditions. nih.gov
A series of twenty-four novel benzisoxazole analogs were also synthesized and tested for their in vitro anti-tubercular activity against the Mycobacterium tuberculosis (MTB) H37Rv strain, with some compounds exhibiting good activity. nih.gov
Table 3: Antitubercular Activity of Benzisoxazole and Related Derivatives
| Compound Class | Organism | Key Findings | Reference(s) |
|---|---|---|---|
| Fluorobenzimidazole derivatives | Mycobacterium tuberculosis H37Rv | Compounds 4d and 5i showed potent antitubercular activity, with MIC values lower than sesamin. | nih.gov |
| 7-Methyl-nitroimidazo-oxazine derivatives (analogues of PA-824) | Mycobacterium tuberculosis | Comparable antitubercular activity to PA-824 under aerobic conditions. | nih.gov |
| Benzisoxazole analogs | Mycobacterium tuberculosis H37Rv | Exhibited minimum inhibitory concentrations (MIC) between 3.125 and >50 μg/mL. | nih.gov |
Preclinical Research in Anti-cancer Agents (in vitro cellular models)
The benzisoxazole scaffold is also a key component in the development of new anti-cancer agents. A series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. nih.gov The results indicated that the substitution at the N-terminal of the piperidinyl benzisoxazole with a heterocyclic ring plays a crucial role in the antiproliferative activity. nih.gov
Benzoxazole derivatives have also been investigated as potential anticancer agents. In one study, new phortress (B1677703) analogues were synthesized by replacing the benzothiazole core with a benzoxazole ring system. nih.gov Two of these compounds displayed very attractive anticancer effects against various carcinoma cell lines. nih.gov Furthermore, fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have demonstrated both anti-inflammatory and anticancer effects, with some compounds inhibiting the proliferation of the human colorectal adenocarcinoma cell line HCT116 by approximately 70%. mdpi.com
Table 4: In Vitro Anticancer Activity of Benzisoxazole and Related Derivatives
| Compound Class | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity, with heterocyclic substitution at the N-terminal being important. | nih.gov |
| Benzoxazole derivatives (phortress analogues) | Colon (HT-29), breast (MCF7), lung (A549), liver (HepG2), brain (C6) | Two compounds showed very attractive anticancer effects. | nih.gov |
| Fluorinated benzofuran and dihydrobenzofuran derivatives | Human colorectal adenocarcinoma (HCT116) | Inhibition of proliferation by approximately 70%. | mdpi.com |
Anti-inflammatory and Analgesic Research
Derivatives of benzisoxazole and other related heterocyclic compounds have been investigated for their potential as anti-inflammatory and analgesic agents.
A study on 5,6-difluoro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and its quinazolinone derivative showed significant anti-inflammatory activity, with inhibition of carrageenan-induced paw edema in the range of 70.56-83.80% compared to the control. researchgate.net Research on benzoxazole derivatives has also demonstrated both analgesic and anti-inflammatory effects in mice. nih.gov In the acetic acid-induced writhing test, two compounds were found to be more potent than diclofenac (B195802) sodium. nih.gov
Furthermore, a series of new isoxazole (B147169) derivatives have been synthesized and evaluated for their immunosuppressive and anti-inflammatory activities. nih.gov One compound, MZO-2, showed a potent inhibitory effect on carrageenan-induced paw inflammation and was effective in reducing ear edema in a model of contact sensitivity. nih.gov
Table 5: Anti-inflammatory and Analgesic Activity of Benzisoxazole and Related Derivatives
| Compound Class | Model(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 5,6-Difluoro-2-methyl-4H-benzo[d] nih.govnih.gov-oxazin-4-one and its quinazolinone derivative | Carrageenan-induced paw edema | Significant anti-inflammatory activity (70.56-83.80% inhibition). | researchgate.net |
| 2-Mercaptobenzoxazole derivatives | Acetic acid-induced writhing test, formaldehyde-induced paw swelling edema | Stronger analgesic effect than diclofenac sodium in the writhing test. | nih.gov |
| Isoxazole derivative (MZO-2) | Carrageenan-induced paw inflammation, contact sensitivity to oxazolone | Potent inhibition of inflammation and edema. | nih.gov |
Investigations into Anticonvulsant Activity
The search for new anticonvulsant drugs has led to the exploration of various heterocyclic scaffolds, including benzisoxazole and triazole derivatives.
A study on 3-sulfamoylmethyl-1,2-benzisoxazole (AD-810) demonstrated its anticonvulsant properties, as it suppressed electrically and chemically induced maximal seizures in experimental animals. nih.gov The anticonvulsant activity of AD-810 against maximal electroshock seizures was found to be more potent than that of diphenylhydantoin and carbamazepine (B1668303) in several animal models. nih.gov Further research on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed that the introduction of a halogen atom at the 5-position of the benzisoxazole ring increased both activity and neurotoxicity. nih.gov
Derivatives of 1,2,4-triazole (B32235) have also shown significant potential as anticonvulsants. zsmu.edu.ua For example, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) was found to be more effective than phenobarbital (B1680315) in a corazole-induced seizure model in rats. zsmu.edu.ua
Table 6: Anticonvulsant Activity of Benzisoxazole and Triazole Derivatives
| Compound Class | Model(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 3-Sulfamoylmethyl-1,2-benzisoxazole (AD-810) | Maximal electroshock seizures, chemically induced seizures | More potent than diphenylhydantoin and carbamazepine in suppressing maximal seizures. | nih.gov |
| 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives | Maximal electroshock seizures | Halogen substitution at the 5-position increased activity and neurotoxicity. | nih.gov |
| 1,2,4-Triazole derivatives | Corazole-induced seizures | A furan-containing triazole derivative was more effective than phenobarbital. | zsmu.edu.ua |
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Benzisoxazole Synthesis
The synthesis of benzisoxazoles has traditionally involved methods that are effective but may not align with the principles of green chemistry. Future research will prioritize the development of environmentally benign synthetic routes. This includes the use of greener solvents like water, solvent-free conditions, and recyclable catalysts. nih.govrsc.orgorgchemres.org
Recent green approaches for synthesizing related benzoxazole (B165842) structures, which can be adapted for benzisoxazoles, have shown promise. For instance, the use of magnetic nanoparticle-supported ionic liquids as catalysts allows for easy separation and reuse, minimizing waste. nih.govnih.gov Another eco-friendly method involves a one-step synthesis in water, which is both efficient and reduces the reliance on volatile organic solvents. rsc.org
For 4-Fluoro-3-methylbenzisoxazole, these green methodologies could be adapted from starting materials like 4-fluoro-3-methylphenol (B1301873) derivatives. The goal would be to develop a high-yield, low-waste synthesis that is both economically and environmentally sustainable.
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Benzisoxazole Derivatives
| Parameter | Conventional Synthesis | Green Synthesis Approaches |
| Solvent | Often uses volatile organic solvents (e.g., DMF, Toluene) | Water, glycerol, or solvent-free conditions rsc.orgorgchemres.org |
| Catalyst | May use stoichiometric or non-recyclable catalysts | Recyclable catalysts (e.g., magnetic nanoparticles) nih.govnih.gov |
| Reaction Time | Can be lengthy | Often shorter reaction times nih.gov |
| Byproducts | Can generate significant waste | Aims to produce minimal waste, with water as a common byproduct nih.gov |
| Energy Input | May require high temperatures and prolonged heating | Can utilize methods like ultrasonic irradiation to reduce energy consumption nih.gov |
Integration of Artificial Intelligence and Machine Learning in Benzisoxazole Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid screening of virtual compound libraries and the design of novel molecules with desired properties. For the benzisoxazole class, AI can be used to predict the biological activity of new derivatives, optimize their pharmacokinetic profiles, and even design new synthetic pathways. mdpi.com
In the context of this compound, AI models could be trained on data from existing fluorinated and methylated benzisoxazole compounds to predict new derivatives with enhanced potency or selectivity for specific biological targets. For example, generative AI models could design novel analogs of this compound with potentially improved therapeutic properties. This approach can significantly reduce the time and cost associated with identifying promising drug candidates. mdpi.com
Table 2: Potential Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact on this compound |
| Virtual Screening | High-throughput screening of virtual libraries to identify potential hits. | Rapid identification of derivatives with high predicted activity. |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Design of entirely new benzisoxazole-based compounds with optimized features. |
| Property Prediction | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early-stage filtering of candidates with poor pharmacokinetic profiles. |
| Synthesis Planning | AI algorithms predict efficient synthetic routes for target molecules. | Optimization of the synthesis of novel this compound analogs. |
Comprehensive Mechanistic Elucidation of Novel Biological Activities
While some benzisoxazole derivatives have well-defined mechanisms of action, such as the D2 and 5-HT2A receptor antagonism of antipsychotic drugs, the mechanisms for other biological activities remain to be fully elucidated. wikipedia.org Future research will focus on detailed molecular studies to understand how compounds like this compound interact with their biological targets.
The introduction of a fluorine atom can alter a molecule's metabolic stability and binding affinity, while a methyl group can influence its orientation in a binding pocket. nih.gov For this compound, mechanistic studies could reveal how these specific substitutions contribute to its biological effects, potentially leading to the discovery of novel therapeutic targets. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods will be instrumental in these investigations.
Expansion into Underexplored Therapeutic Areas
The benzisoxazole scaffold has been investigated for a wide range of therapeutic applications, including as an antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agent. nih.govresearchgate.netnih.gov However, there are still many therapeutic areas where its potential has not been fully explored.
Given the diverse biological activities of benzisoxazole derivatives, this compound could be a promising candidate for investigation in areas such as neurodegenerative diseases, metabolic disorders, and rare genetic conditions. nih.govresearchgate.net For example, some benzisoxazole derivatives have been explored as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease. nih.gov Screening this compound and its analogs against a broad range of biological targets could uncover new and unexpected therapeutic opportunities.
Table 3: Potential Therapeutic Areas for Investigation of this compound
| Therapeutic Area | Rationale for Investigation |
| Neurodegenerative Diseases | Benzisoxazoles have shown activity against targets like acetylcholinesterase. nih.gov |
| Metabolic Disorders | Some derivatives have shown promise in addressing diabetes and obesity. nih.govresearchgate.net |
| Infectious Diseases | The scaffold is known for its antimicrobial properties against various pathogens. nih.gov |
| Oncology | Numerous benzisoxazole derivatives have demonstrated anticancer activity. nih.govresearchgate.net |
| Inflammatory Conditions | Anti-inflammatory effects have been observed in several benzisoxazole compounds. nih.gov |
Design and Synthesis of Functional Materials Incorporating Benzisoxazole Scaffolds
Beyond pharmaceuticals, the unique chemical properties of the benzisoxazole ring make it an attractive building block for the development of functional materials. nih.govresearchgate.net These can include polymers for electronics, fluorescent probes for bio-imaging, and advanced materials for industrial applications.
The incorporation of this compound into polymer chains could lead to the creation of novel materials with specific thermal, optical, or electronic properties. For example, benzo[1,2-d:4,5-d′]bis(oxazole) (BBO)-based conjugated polymers have been synthesized and investigated for their use in organic thin-film transistors. nih.gov The fluorine and methyl substitutions on the this compound unit could be used to fine-tune the properties of such materials. The development of benzisoxazole-based materials is a rapidly growing field with significant potential for innovation. ambeed.com
Q & A
Q. What are the standard synthetic routes for 4-Fluoro-3-methylbenzisoxazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves cyclization reactions using substituted precursors. For example, refluxing fluorinated benzaldehyde derivatives with hydroxylamine in ethanol under acidic conditions (e.g., glacial acetic acid) can yield benzisoxazole cores . Optimization includes adjusting solvent polarity (e.g., DMSO for high-temperature stability) and reaction duration (e.g., 4–18 hours, depending on substituent reactivity) to maximize yield. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is critical for purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions and confirm fluorine incorporation.
- X-ray Crystallography : Resolves bond angles (e.g., deviations in the benzisoxazole ring planarity) and intermolecular interactions (e.g., van der Waals forces stabilizing crystal packing) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, with reference to databases like NIST for accuracy .
Q. What in vitro assays are recommended for initial assessment of the compound's biological activity?
- Methodological Answer : Begin with antimicrobial screening using broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi. For antipsychotic potential, receptor-binding assays (e.g., dopamine D or serotonin 5-HT receptors) are relevant, given structural similarities to zonisamide and other benzisoxazole-based neuroactive compounds .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data versus computational predictions for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected chemical shifts) may arise from intramolecular interactions (e.g., steric repulsion between fluorine and methyl groups). Validate computational models (DFT calculations) by refining parameters (solvent effects, dispersion corrections) and cross-referencing with crystallographic data . Iterative refinement of both experimental and theoretical models is essential .
Q. What strategies are effective in improving the bioavailability of benzisoxazole derivatives in pharmacological studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility without disrupting the benzisoxazole core.
- Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve membrane permeability.
- Metabolic Stability : Perform hepatic microsome assays to identify metabolic hotspots (e.g., methyl or fluorine positions susceptible to oxidation) .
Q. How to design experiments to elucidate the metabolic pathways of this compound in vivo?
- Methodological Answer :
- Isotopic Labeling : Synthesize -labeled analogs to track metabolite formation in rodent models.
- LC-MS/MS Analysis : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma and excreta.
- Enzyme Inhibition Studies : Use cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint enzymes involved in metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
